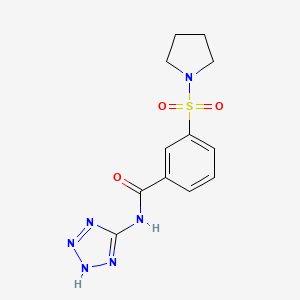

3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

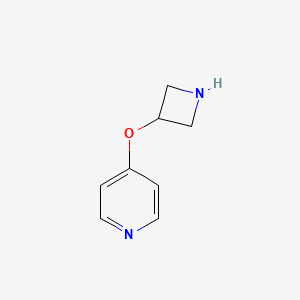

“3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide” is a chemical compound with the CAS No. 900135-61-712. Its molecular formula is C12H14N6O3S and it has a molecular weight of 322.342.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound12.

Molecular Structure Analysis

I couldn’t find detailed information on the molecular structure of this compound.Chemical Reactions Analysis

I couldn’t find detailed information on the chemical reactions involving this compound2.

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Substituted benzamides, including structures related to "3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide," have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds demonstrate significant kinase selectivity and robust in vivo efficacy in cancer models, suggesting their potential application in cancer therapy (Borzilleri et al., 2006).

Histamine-3 Receptor Antagonism

Derivatives of pyrrolidin-1-yl compounds have been synthesized and evaluated as potent histamine-3 (H3) receptor antagonists. These compounds show promising in vitro and in vivo profiles, indicating their potential use in treating disorders related to neurotransmitter imbalance, such as sleep disorders (Zhou et al., 2012).

Synthesis and Functionalization Reactions

The compound and its derivatives have been involved in studies focusing on the synthesis and functionalization reactions, leading to novel chemical structures. These studies highlight the compound's versatility as a building block for creating a wide range of chemical entities with possible biological activities (Yıldırım et al., 2005).

Antiallergic Agents

N-(1H-tetrazol-5-yl) derivatives, closely related to the query compound, have been synthesized and tested for their antiallergic activities. These compounds have shown significant efficacy in rat passive cutaneous anaphylaxis assays, suggesting their potential as clinically useful antiallergic agents (Honma et al., 1983).

Anticancer and Antimicrobial Studies

Novel heterocycles incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties, bearing resemblance to the query compound, have demonstrated antimicrobial and anticancer activities. These findings suggest the potential of such compounds in developing new therapeutic agents (Fahim et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-pyrrolidin-1-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O3S/c19-11(13-12-14-16-17-15-12)9-4-3-5-10(8-9)22(20,21)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2,(H2,13,14,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSZPBNQNRTBCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NNN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2675686.png)

![1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2675688.png)

![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)

![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)

![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)

![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)

![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)

![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)